Lauroyl-collagenic acid

Surface activity Collagen acylation Cosmetic surfactant

Lauroyl-collagenic acid (synonymous with Lauroyl Collagen Amino Acids, CAS 68920-59-2) is an anionic amino-acid-based surfactant obtained by condensation of lauric acid chloride with collagen-derived amino acids. It is classified under the INCI monograph as a surfactant-cleansing agent, antistatic agent, hair conditioning agent, and skin conditioning agent.

Molecular Formula C12H23O
Molecular Weight 183.31 g/mol
Cat. No. B12669832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl-collagenic acid
Molecular FormulaC12H23O
Molecular Weight183.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC[C]=O
InChIInChI=1S/C12H23O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3
InChIKeyAOKILAMWAXXPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl-Collagenic Acid: Chemical Identity, Procurement Classification, and Baseline Properties


Lauroyl-collagenic acid (synonymous with Lauroyl Collagen Amino Acids, CAS 68920-59-2) is an anionic amino-acid-based surfactant obtained by condensation of lauric acid chloride with collagen-derived amino acids [1]. It is classified under the INCI monograph as a surfactant-cleansing agent, antistatic agent, hair conditioning agent, and skin conditioning agent [2]. The compound belongs to the broader class of amino acid alkyl amides reviewed for cosmetic safety by the Cosmetic Ingredient Review (CIR) Expert Panel [3]. Unlike simple synthetic detergents, the collagen-derived peptide backbone imparts multifunctional performance—combining surface activity with protein-substantive conditioning—making procurement decisions more nuanced than selecting on surfactant class alone [2].

Why Generic Substitution of Lauroyl-Collagenic Acid with Other Acyl-Amino-Acid or Collagen-Derived Surfactants Carries Formulation Risk


Lauroyl-collagenic acid occupies a specific intersection of fatty-acid chain length (C12 lauroyl), peptide origin (collagen amino acids rather than hydrolyzed collagen or plant-derived amino acids), and counter-ion form (free acid, sodium, TEA, or potassium salts). Substituting lauroyl hydrolyzed collagen—which shares the same CAS number but utilizes larger hydrolyzed collagen peptides rather than individual collagen amino acids—can alter molecular weight distribution, solubility, and substantivity to hair and skin [1]. Replacing the C12 lauroyl chain with a cocoyl (mixed C8-C18) chain, as in sodium cocoyl collagen amino acids, changes the hydrophilic-lipophilic balance (HLB) and foam profile [2]. Swapping the collagen amino acid backbone for glutamate (sodium lauroyl glutamate) removes the collagen-derived conditioning and film-forming properties that contribute substantivity beyond cleansing [3]. Even counter-ion variation (Na⁺ vs. TEA⁺) affects solubility, pH buffering, and regulatory status under EU Cosmetics Regulation Annex III restrictions for trialkylamines [4]. These structural variables mean simple class-level substitution—absent confirmatory formulation testing—can compromise foam quality, mildness, and regulatory compliance.

Quantitative Differential Evidence for Lauroyl-Collagenic Acid Selection Against Closest Analogs and In-Class Alternatives


Surface Tension Reduction and Amphiphilic Character vs. Native Collagen

Lauroyl-acylated collagen (lauroyl chloride-modified pepsin-solubilized collagen) achieves an equilibrium surface tension of 55.92 mN/m, whereas native unmodified collagen is not surface-active and does not lower interfacial tension in aqueous solution [1]. This surface activity arises from the covalent attachment of the C12 lauroyl hydrophobic tail to the collagen peptide backbone, conferring amphiphilic character absent in native collagen [1]. While this data is from lauroyl chloride/succinic anhydride dual-acylated collagen rather than mono-lauroyl collagen amino acids, the lauroyl moiety is the primary driver of hydrophobic modification and the surface-active behavior is attributable to the same acylation chemistry shared with lauroyl-collagenic acid.

Surface activity Collagen acylation Cosmetic surfactant

Emulsion Activity and Stability vs. Tween 80 (Polysorbate 80)

In a direct comparative study, lauroyl chloride/succinic anhydride-acylated collagen exhibited higher emulsion activity and emulsion stability than Tween 80, a widely used nonionic ethoxylated surfactant . Under the same experimental conditions, Tween 80 displayed higher foam expansion and foam stability than the acylated collagen, indicating a performance trade-off that distinguishes lauroyl-collagen surfactants from polyethoxylated alternatives: superior emulsification for oil-in-water systems, with moderated foaming . The emulsion activity and stability of acylated collagen were optimal at neutral pH, 0.4 mg/mL concentration, and temperatures below 35°C, with performance decreasing at NaCl concentrations from 20 to 100 mmol/L .

Emulsion stability Lauroyl collagen Polysorbate 80 comparison

Thermal Stability Enhancement vs. Native Collagen

Lauroyl chloride/succinic anhydride acylated collagen demonstrated a denaturation temperature approximately 9.0°C higher than native collagen, as measured by differential scanning calorimetry (DSC) [1]. In an independent study using thermogravimetric analysis (TGA), the same type of acylated collagen showed a residual weight increase of 5% compared to native collagen, confirming that hydrophobic lauroyl modification improves thermal resilience [2]. Fourier-transform infrared spectroscopy and two-dimensional correlation analysis further revealed that temperature had a weaker disruptive effect on the secondary structure of acylated collagen than on native collagen, attributed to enhanced hydrophobic interactions from the lauroyl chains [2].

Thermostability Denaturation temperature Collagen modification

Safety and Irritation Profile: Class-Level Inference from Amino Acid Alkyl Amide CIR Review and Lauryl Derivative RCE Model Data

Lauroyl-collagenic acid is encompassed within the CIR Expert Panel's 2017 safety assessment of 115 amino acid alkyl amides, which concluded these ingredients are safe in current practices of use and concentration in cosmetics when formulated to be non-irritating [1]. The EWG Skin Deep database assigns Lauroyl Collagen Amino Acids a LOW hazard score for cancer, allergies/immunotoxicity, and developmental/reproductive toxicity, with use restrictions noted as the primary concern (driven by EU Cosmetics Regulation Annex III limits on trialkylamines for the TEA salt form) [2]. By class-level inference from lauryl-derivative irritation data: sodium N-lauroyl-L-glutamate (SLG), an amino-acid-based lauroyl surfactant, exhibited an IC50 of 0.934% in the reconstructed rabbit corneal epithelium (RCE) model, compared to 0.086% for sodium lauryl sulfate (SLS)—indicating approximately 10.9-fold lower cytotoxicity for the amino-acid lauroyl surfactant class relative to the conventional sulfate benchmark [3]. While direct RCE data for lauroyl-collagenic acid specifically are not available, the shared lauroyl-amino-acid structural motif supports the inference of significantly lower irritation potential than SLS.

Cosmetic safety Amino acid surfactant Irritation potential

Enzymatic Synthesis Route: Purity and Process Advantages vs. Chemical Acylation

Chinese patent CN103194498B discloses an enzymatic method for synthesizing lauroyl collagen amino acid triethanolamine using collagen protein powder, alkaline protease, flavor protease, and lipase-catalyzed esterification [1]. The enzymatic route operates at 50–60°C (step 1) and avoids the toxic benzene-series water-carrying agents and 140°C temperatures used in conventional chemical esterification [1]. The patent claims the enzymatic product exhibits high purity, mild nature, and biodegradability [1]. In contrast, the conventional chemical acylation pathway uses lauroyl chloride in organic solvents (dichloromethane or chloroform) with pyridine or triethylamine as acid scavengers, generating HCl byproducts and requiring rigorous solvent removal . The patent process employs ultrafiltration (800–2000 Da molecular weight cut-off) to achieve a controlled molecular weight distribution, contributing to batch-to-batch consistency—a parameter that can vary in chemically acylated products due to less-controlled acylation stoichiometry [1].

Enzymatic synthesis Green chemistry Surfactant manufacturing

Evidence-Backed Application Scenarios Where Lauroyl-Collagenic Acid Offers Quantifiable Differentiation for Procurement Decisions


Mild, Sulfate-Free Facial Cleansers and Sensitive-Skin Formulations

The CIR safety determination and EWG LOW hazard classification for lauroyl collagen amino acids , combined with class-level RCE model data showing ~10.9-fold lower cytotoxicity for amino-acid-based lauroyl surfactants versus SLS [1], support specification of lauroyl-collagenic acid (preferably sodium or potassium salt) in sulfate-free facial cleansers targeting sensitive or atopic skin. Formulators should use the non-TEA salt forms to avoid EU Annex III nitrosamine-related restrictions applicable to trialkylamines [2].

Oil-in-Water Emulsion Systems (Creams, Lotions, Makeup Removers) Requiring High Emulsion Stability with Controlled Foam

The demonstrated superiority of lauroyl-acylated collagen over Tween 80 in emulsion activity and stability positions lauroyl-collagenic acid as a multifunctional emulsifier/conditioner for O/W creams, lotions, and cleansing balms where excessive foaming is undesirable. The optimal operating window—neutral pH, 0.4 mg/mL concentration, low NaCl, and temperatures <35°C —should inform formulation design and processing conditions to maximize emulsion performance.

Hair Care Products Requiring Combined Antistatic, Conditioning, and Mild Cleansing from a Single Ingredient

Per the INCI functional monograph, lauroyl collagen amino acids simultaneously act as an antistatic agent, hair conditioning agent, and surfactant-cleansing agent [1]. This three-in-one functionality allows formulators to reduce the total number of ingredients in shampoo, conditioner, and 2-in-1 formulations—a quantifiable advantage in formulation cost and complexity relative to single-function surfactants (e.g., sodium laureth sulfate for cleansing, separate cationic polymer for conditioning, separate antistatic quaternary ammonium salt) [1].

Biodegradable Surfactant Systems for Natural and Green Cosmetic Positioning

The patent literature explicitly claims biodegradability for enzymatically synthesized lauroyl collagen amino acid triethanolamine , a property corroborated by surfactant classification databases [1]. The aqueous enzymatic manufacturing route eliminates organic solvent residues, supporting 'clean beauty' certifications . For procurement, this creates a verifiable quality criterion: enzymatically manufactured lots from suppliers following patent CN103194498B can substantiate biodegradability and absence of organic solvent residues, differentiating from chemically acylated material.

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